Bis(p-phenoxyphenyl) ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Properties

The presence of the two phenoxyphenyl groups linked by an ether linkage suggests potential liquid crystal properties. Liquid crystals are materials that exhibit properties between those of a solid crystal and a liquid. They are used in various technological applications, including displays and optical devices. Further research would be needed to confirm if Bis(p-phenoxyphenyl) ether exhibits liquid crystallinity and its potential applications in this field [].

Organic Synthesis

Bis(p-phenoxyphenyl) ether can potentially serve as a building block for the synthesis of more complex organic molecules. The phenoxyphenyl groups offer reactive sites for further functionalization through various organic reactions. Scientific literature related to the synthesis of Bis(p-phenoxyphenyl) ether itself might provide clues for its potential use as a synthetic intermediate.

Material Science Applications

The rigid and aromatic nature of Bis(p-phenoxyphenyl) ether suggests potential applications in material science. It could be investigated as a component in polymers or other materials due to its unique structure and potential interactions with other molecules. However, more research is required to explore this possibility [].

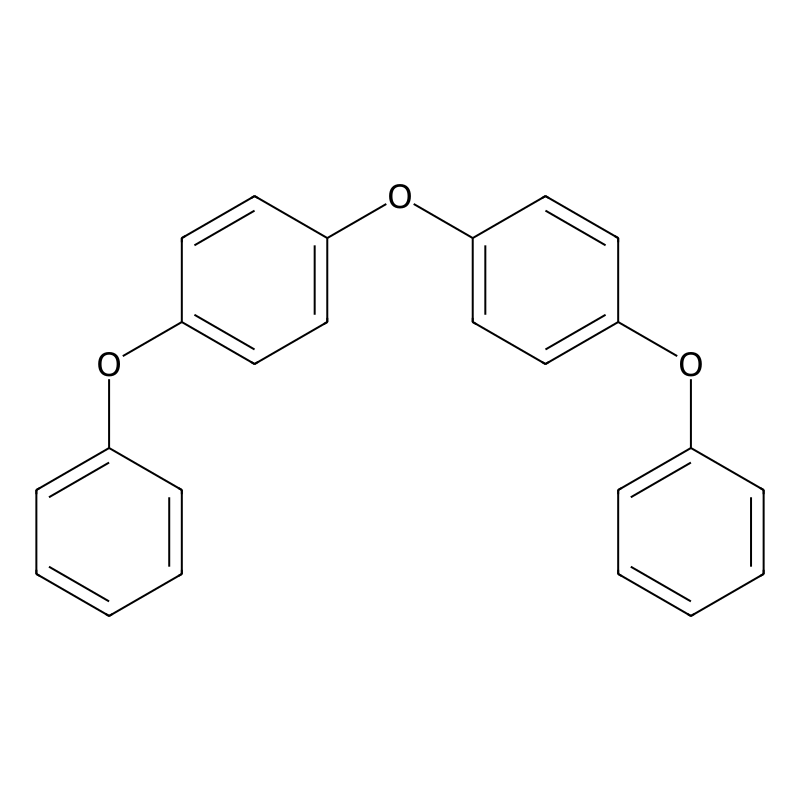

Bis(p-phenoxyphenyl) ether is an organic compound characterized by its molecular formula . It consists of two p-phenoxyphenyl groups linked by an ether bond. This compound belongs to the class of polyphenyl ethers, which are known for their unique thermal and chemical stability, making them suitable for various applications in high-temperature environments. The structure of Bis(p-phenoxyphenyl) ether contributes to its properties, including low volatility and high resistance to oxidation and thermal degradation .

- Nucleophilic Substitution: The ether bond can be cleaved under strong acidic or basic conditions, allowing for nucleophilic substitution reactions.

- Oxidation Reactions: The phenolic groups may undergo oxidation, leading to the formation of quinones or other oxidized derivatives.

- Thermal Degradation: At elevated temperatures, Bis(p-phenoxyphenyl) ether can decompose, releasing volatile products .

The synthesis of Bis(p-phenoxyphenyl) ether typically involves:

- Ullmann Ether Synthesis: This method involves the reaction of a phenol with a halogenated aromatic compound in the presence of a copper catalyst. The process allows for the formation of the ether linkage between the phenolic groups.

- Direct Etherification: Another method is direct etherification using an alkali metal salt of phenol and an appropriate electrophile under heat, facilitating the formation of the ether bond .

Bis(p-phenoxyphenyl) ether finds applications in various fields due to its thermal stability and chemical resistance:

- Functional Fluids: It is used as a high-performance fluid in industrial applications due to its excellent thermal and oxidative stability.

- Polymer Production: The compound serves as a precursor or additive in the synthesis of polyphenyl ether polymers, which are utilized in high-temperature insulation materials and electronic components .

- Coatings: Its properties make it suitable for use in coatings that require durability under extreme conditions.

Several compounds share structural similarities with Bis(p-phenoxyphenyl) ether, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Poly(phenylene oxide) | High thermal stability; used in electronics | |

| Bis(4-(p-hydroxyphenyl)) ether | Exhibits higher water solubility; potential pharmaceuticals | |

| Poly(aryl ether ketone) | Varies | Excellent mechanical properties; used in high-performance applications |

Uniqueness of Bis(p-phenoxyphenyl) Ether

Bis(p-phenoxyphenyl) ether is unique due to its specific structure that combines two para-substituted phenolic groups linked by an ether bond. This configuration enhances its thermal stability while maintaining low volatility compared to other polyphenyl ethers. Its distinct properties make it particularly useful in applications requiring both chemical resistance and thermal endurance .

The Ullmann condensation represents the most historically significant method for synthesizing bis(para-phenoxyphenyl) ether, having been developed in 1904 by Fritz Ullmann [1] [2]. This copper-catalyzed reaction involves the coupling of phenolic compounds with aryl halides to form carbon-oxygen bonds, making it particularly suitable for the construction of complex polyphenyl ether structures.

Mechanistic Framework

The classical Ullmann ether synthesis proceeds through a well-established mechanism involving copper-mediated activation [3]. The process begins with the formation of copper(I) phenoxide complexes through deprotonation of the phenolic starting material by base. These copper(I) phenoxide species serve as key nucleophilic intermediates that undergo oxidative addition with activated aryl halides [3]. The mechanism involves three distinct stages: oxidative addition of the aryl halide to the copper center, formation of a copper(III) intermediate, and subsequent reductive elimination to form the desired ether bond while regenerating the copper(I) catalyst [3].

Experimental studies combined with density functional theory calculations have demonstrated that heteroleptic copper complexes of the form [Cu(LX)OAr]⁻ represent the most stable and reactive species in the catalytic cycle [3]. These complexes exhibit enhanced reactivity toward iodoarenes, with oxidative addition being identified as the turnover-limiting step. The irreversible nature of this oxidative addition has been confirmed through ¹³C/¹²C isotope effect measurements, providing strong mechanistic evidence for the proposed pathway [3].

Synthetic Procedures and Conditions

Classical Ullmann condensation for bis(para-phenoxyphenyl) ether synthesis typically requires elevated temperatures ranging from 200-250°C [5]. The reaction employs copper metal or copper salts as catalysts, with potassium carbonate serving as the base. High-boiling polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide are essential for maintaining reaction conditions [1]. The use of activated copper powder, often prepared in situ by reduction of copper sulfate with zinc metal in hot water, enhances catalytic activity [6].

The classical procedure involves heating 4-chlorophenyl phenyl ether with 4-phenoxyphenol in the presence of copper catalyst and potassium hydroxide. Reaction times typically range from 6-24 hours, with yields of 60-85% being commonly achieved [5]. The reaction proceeds most efficiently with electron-deficient aryl halides, following the reactivity order: ArI > ArBr >> ArCl [1].

Limitations and Improvements

Traditional Ullmann conditions suffer from several limitations, including the requirement for stoichiometric amounts of copper, high reaction temperatures, and limited substrate scope [7]. These harsh conditions often lead to side reactions and reduced functional group tolerance. However, improvements have been achieved through the development of more active copper catalysts supported by diamine and acetylacetonate ligands [1].

Modern Transition Metal-Catalyzed Coupling Reactions

Contemporary synthetic approaches to bis(para-phenoxyphenyl) ether have evolved significantly beyond classical Ullmann conditions, incorporating advanced ligand systems and optimized reaction parameters to achieve superior efficiency and selectivity.

Copper-Catalyzed Systems with Advanced Ligands

Modern copper-catalyzed etherification reactions employ sophisticated ligand systems that dramatically improve reaction efficiency [7] [8]. The introduction of bidentate nitrogen ligands such as 1,10-phenanthroline, 2,2'-bipyridine, and N,N-dimethylethylenediamine has enabled reactions to proceed under much milder conditions [7]. These ligand systems stabilize copper(I) intermediates and facilitate oxidative addition at significantly lower temperatures, typically 50-120°C [8].

Recent developments have demonstrated that copper nanoparticles provide exceptional catalytic activity for Ullmann-type coupling reactions [7] [9]. These nanostructured catalysts, with particle sizes ranging from 4-18 nanometers, enable reactions to proceed at temperatures as low as 50-60°C in acetonitrile [7]. The enhanced surface area and electronic properties of copper nanoparticles contribute to improved reactivity with both electron-rich and electron-poor substrates.

Palladium-Catalyzed Cross-Coupling Methods

While less commonly employed for direct ether synthesis, palladium-catalyzed methods offer complementary approaches for constructing bis(para-phenoxyphenyl) ether frameworks [10] [11]. These methods typically involve carbon-hydrogen activation processes or specialized cross-coupling reactions with phenolic nucleophiles. Palladium catalysts excel in forming carbon-carbon bonds, which can be subsequently functionalized to introduce ether linkages [12].

The development of earth-abundant metal alternatives has led to increased interest in nickel-catalyzed processes [13]. Nickel catalysts demonstrate unique reactivity patterns, particularly in stereospecific cross-coupling reactions involving benzylic ethers and esters [13]. These systems proceed through polar, two-electron oxidative addition mechanisms that avoid radical intermediates, enabling high stereochemical fidelity [13].

Solvent and Base Optimization

Modern coupling reactions benefit significantly from optimized solvent systems and base selection [8]. Non-polar solvents such as toluene and xylene have proven effective when combined with appropriate copper catalysts and bases like potassium carbonate [8]. These systems demonstrate excellent selectivity for bromide over chloride in polyhalogenated substrates, enabling selective functionalization [8].

The choice of base plays a crucial role in reaction efficiency, with cesium carbonate and potassium carbonate being particularly effective [7]. The use of ionic liquids as both solvents and catalysts has emerged as an environmentally benign alternative, providing improved yields and catalyst recycling capabilities [14].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamentally different approach to bis(para-phenoxyphenyl) ether synthesis, relying on the direct displacement of leaving groups from activated aromatic systems by phenoxide nucleophiles.

Mechanistic Principles

Nucleophilic aromatic substitution proceeds through an addition-elimination mechanism involving the formation of a negatively charged intermediate known as the Meisenheimer complex [15] [16]. The reaction begins with nucleophilic attack by a phenoxide anion on an electron-deficient aromatic ring, forming a stabilized carbanion intermediate. This intermediate subsequently undergoes elimination of the leaving group to form the desired ether product [15].

The mechanism differs fundamentally from aliphatic nucleophilic substitution reactions, as the aromatic system cannot undergo direct SN2 displacement due to geometric constraints [15] [16]. Instead, the reaction requires the temporary disruption of aromaticity through formation of the Meisenheimer complex, which is stabilized by electron-withdrawing substituents on the aromatic ring [15].

Substrate Requirements and Activation

Successful nucleophilic aromatic substitution requires significant activation of the aryl halide substrate through electron-withdrawing groups [15] [16]. Nitro groups positioned ortho or para to the leaving group provide the most effective activation, with multiple nitro substituents further enhancing reactivity [16]. Other electron-withdrawing groups such as carbonyl, cyano, and trifluoromethyl substituents also facilitate nucleophilic attack [15].

The nature of the leaving group significantly influences reaction rates, with fluoride being the most effective despite the strength of the carbon-fluorine bond [15] [17]. This apparent contradiction arises because bond breaking is not rate-limiting in the addition-elimination mechanism; instead, the highly electronegative fluorine atom stabilizes the Meisenheimer intermediate through inductive effects [15].

Reaction Conditions and Optimization

Nucleophilic aromatic substitution reactions for ether synthesis typically proceed under relatively mild conditions compared to Ullmann-type processes [16] [18]. Reaction temperatures range from 25-150°C, depending on the degree of substrate activation and nucleophile strength [16]. Strong bases such as sodium or potassium hydroxide are commonly employed to generate phenoxide nucleophiles in situ [18].

Solvent selection plays a crucial role in reaction efficiency, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide providing optimal conditions [18]. These solvents stabilize the anionic nucleophile while facilitating approach to the electrophilic aromatic center. The addition of crown ethers or phase-transfer catalysts can further enhance reaction rates by improving cation solvation [18].

Kinetic Studies and Rate Enhancement

Detailed kinetic investigations have revealed the complex nature of nucleophilic aromatic substitution mechanisms [19]. The use of different bases results in distinct concentration profiles, including sigmoidal behavior in both starting material and product concentrations [19]. These observations suggest that certain reaction components act as catalysts, causing the mechanism to evolve during the course of the reaction [19].

Studies employing mixed solvent systems have provided insights into rate enhancement effects [18]. The addition of protic solvents such as methanol to benzene-based reaction media results in continuous rate increases, contrary to predictions based on simple mechanistic models [18]. These findings highlight the importance of hydrogen bonding and solvation effects in determining reaction kinetics [18].

Oxidative Coupling Techniques for Ether Formation

Oxidative coupling represents an emerging and highly attractive approach for bis(para-phenoxyphenyl) ether synthesis, offering atom-economical pathways that directly couple two phenolic components without requiring pre-functionalized substrates.

Fundamental Oxidative Coupling Mechanisms

Oxidative coupling of phenols proceeds through radical-mediated pathways involving single-electron transfer processes [20] [21]. The reaction typically begins with one-electron oxidation of a phenolic substrate to generate a phenoxy radical, which subsequently undergoes coupling with another phenolic molecule [21]. This process can occur through both inner-sphere and outer-sphere mechanisms, depending on the nature of the metal catalyst and reaction conditions [21].

The formation of carbon-oxygen bonds through oxidative coupling involves the interaction between phenoxy radicals and neutral phenolic molecules rather than direct radical-radical coupling [21]. This pathway avoids the requirement for two long-lived radicals to coexist, instead proceeding through more favorable phenoxy radical-phenol addition processes [21]. The initial carbon-oxygen bond formation is followed by hydrogen atom abstraction and tautomerization to yield the final ether product [21].

Transition Metal-Catalyzed Oxidative Systems

Vanadium, chromium, manganese, copper, and iron complexes have all demonstrated effectiveness as catalysts for oxidative phenol coupling [21]. Vanadium tetrachloride, in particular, has shown exceptional performance in the synthesis of dihydroxybiphenyl compounds, achieving approximately 60% yields with minimal dependence on reagent-to-substrate ratios [21]. The vanadium system operates through well-established one-electron oxidation mechanisms [21].

Copper-catalyzed oxidative coupling systems have gained prominence due to their operational simplicity and functional group tolerance [22] [23]. These reactions typically employ copper(II) acetate as the catalyst in combination with oxidants such as tert-butyl hydroperoxide [24]. The copper catalyst facilitates both the initial oxidation step and subsequent coupling processes, enabling efficient ether formation under mild conditions [23].

Hypervalent Iodine-Mediated Coupling

Hypervalent iodine(III) reagents have emerged as powerful and safe alternatives to transition metal catalysts for oxidative biaryl coupling [25]. Phenyliodine(III) bis(trifluoroacetate) in combination with boron trifluoride etherate has proven particularly effective for intramolecular biaryl coupling reactions of phenol ether derivatives [25]. These reagents enable the formation of complex dibenzo heterocyclic compounds in good yields under relatively mild conditions [25].

The hypervalent iodine approach offers several advantages, including enhanced safety profiles compared to heavy metal catalysts and the ability to operate under air atmosphere [25]. The reaction proceeds through single-electron transfer mechanisms, generating phenoxy radical intermediates that undergo selective coupling to form the desired ether bonds [25].

Electrochemical Oxidative Coupling

Recent developments in electrochemical methods have provided metal-free approaches to oxidative ether formation [26]. Electro-oxidative cross-dehydrogenative coupling of phenols and tertiary anilines enables the synthesis of diaryl ethers under mild conditions without external oxidants [26]. These reactions proceed at room temperature with excellent regioselectivity, achieving up to 83% yields with greater than 99% para-substitution selectivity [26].

The electrochemical approach offers significant environmental advantages by eliminating the need for stoichiometric oxidants and metal catalysts [26]. The method demonstrates broad substrate scope and high functional group tolerance, making it particularly attractive for the synthesis of complex polyphenyl ether systems [26].

Photocatalytic Oxidative Methods

Photocatalytic oxidative coupling has emerged as a complementary approach for phenol-phenol coupling reactions [27]. These methods achieve both homo-coupling and cross-coupling with isolated yields ranging from 16-97% [27]. The photocatalytic approach operates through mechanisms involving nucleophilic attack of one partner on the oxidized neutral radical form of the other partner [27].

The understanding of oxidation potentials and nucleophilicity parameters has enabled the development of highly selective cross-coupling reactions between nucleophilic phenols and easily oxidized phenolic partners [27]. A particular advantage of this method is the utilization of one equivalent of each coupling partner, maximizing atom economy [27]. The photocatalytic approach has also been successfully applied to the development of non-enzymatic methods for tyrosine coupling, demonstrating its potential for biological applications [27].

| Method | Temperature (°C) | Catalyst/Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Classical Ullmann Condensation | 200-250 | Cu metal/CuI, K₂CO₃ | DMF, NMP | 60-85 |

| Modern Cu-Catalyzed Coupling | 50-120 | CuI/ligand, Cs₂CO₃ | Toluene, DMF | 70-95 |

| Nucleophilic Aromatic Substitution | 25-150 | KOH/NaOH | DMSO, DMF | 50-90 |

| Oxidative Coupling | 80-150 | Cu(OAc)₂, oxidant | DMSO, CH₂Cl₂ | 60-85 |